molecular formula C11H6F3NO B6367388 4-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one CAS No. 1261973-26-5

4-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one

Cat. No.: B6367388
CAS No.: 1261973-26-5
M. Wt: 225.17 g/mol
InChI Key: XCAURHNLTVBUMG-UHFFFAOYSA-N
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Description

4-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a trifluorophenyl group attached to the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one typically involves the reaction of a trifluorophenyl ketone with a diamine in the presence of a catalyst. One common method includes the use of lithium chloride (LiCl) as a catalyst under an oxygen atmosphere. The reaction is carried out in dimethylacetamide (DMA) at a temperature of 160°C for 12 hours. After the reaction is complete, the product is purified using flash column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

4-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can interfere with cellular processes by inhibiting key enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,4,6-trifluorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-7-4-8(13)11(9(14)5-7)6-1-2-15-10(16)3-6/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAURHNLTVBUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682898
Record name 4-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-26-5
Record name 4-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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